4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol
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Overview
Description
4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol is an organic compound with the molecular formula C18H21NO3. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol typically involves the reaction of 4-methoxyphenol with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with a piperidine derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- 4-(4-(Trifluoromethoxy)phenoxy)piperidin-1-yl)phenol
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol is unique due to its specific structural features, such as the presence of both a methoxyphenoxy group and a piperidinyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
681509-03-5 |
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Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-[4-(4-methoxyphenoxy)piperidin-1-yl]phenol |
InChI |
InChI=1S/C18H21NO3/c1-21-16-6-8-17(9-7-16)22-18-10-12-19(13-11-18)14-2-4-15(20)5-3-14/h2-9,18,20H,10-13H2,1H3 |
InChI Key |
GKPTVAJAQKOCBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CCN(CC2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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